

# Application of Amantadine Sulfate in Equine Influenza Research

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## Compound of Interest

Compound Name: Amantadine Sulfate

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These application notes provide a comprehensive overview of the use of **amantadine sulfate** in the study of equine influenza virus (EIV). This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

## Introduction

Amantadine is a synthetic antiviral agent effective against influenza A viruses.<sup>[1]</sup> Its application in equine medicine has been a subject of research for both prophylactic and therapeutic purposes against susceptible strains of equine influenza.<sup>[2][3]</sup> Amantadine's primary mechanism of action involves the inhibition of the influenza A virus M2 protein, an ion channel essential for viral replication.<sup>[4][5][6]</sup> This document outlines the key findings and methodologies for researchers investigating the utility of **amantadine sulfate** in combating equine influenza.

## Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on **amantadine sulfate**'s efficacy and pharmacokinetics in horses.

Table 1: In Vitro Efficacy of Amantadine and Rimantadine against Equine Influenza Virus<sup>[2][7]</sup>

Compound	Virus Isolates	Effective Dose (ED <sub>50</sub> )
Amantadine	Most recent isolates of equine-2 influenza virus	< 30 ng/mL
Rimantadine	Most recent isolates of equine-2 influenza virus	< 30 ng/mL
Amantadine	KY/92 isolate	Resistant to concentrations up to 300 ng/mL
Rimantadine	KY/92 isolate	Resistant to concentrations up to 300 ng/mL

Note: Rimantadine was generally more effective than amantadine against most viral isolates.[\[2\]](#)  
[\[7\]](#)

Table 2: Pharmacokinetic Parameters of Amantadine in Horses[\[1\]](#)[\[7\]](#)

Administration Route	Dose	Mean Oral Bioavailability	Plasma Half-Life ( $\beta$ phase)	Estimated Peak Plasma Concentration	Volume of Distribution (Vdss)
Intravenous (IV)	10 mg/kg bwt	-	1.83 ± 0.87 h	~4500 ng/mL	4.9 ± 1.9 L/kg bwt
Oral	10 mg/kg bwt	40-60%	3.4 ± 1.4 h	-	-
Oral	20 mg/kg bwt	40-60%	3.4 ± 1.4 h	Variable, up to 1.2 µg/mL in some horses	-

Table 3: Recommended and Maximum Dosages of Amantadine in Horses[\[1\]](#)[\[7\]](#)

Administration Route	Dose	Frequency	Notes
Intravenous (IV)	15 mg/kg bwt	Single dose	Maximum safe single dose. Produced mild, transient CNS signs. [1]
Intravenous (IV)	10 mg/kg bwt	t.i.d. (every 8 hours)	Recommended for repeated administration.[1]
Intravenous (IV)	5 mg/kg bwt	Every 4 hours	Suggested for acute situations to maintain effective plasma concentrations.[1]
Oral	20 mg/kg bwt	t.i.d. (every 8 hours)	May not yield effective plasma concentrations in all animals due to variable bioavailability. [1]

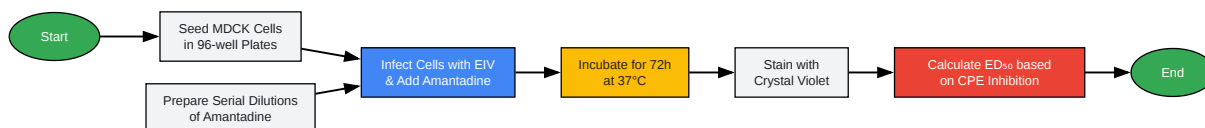
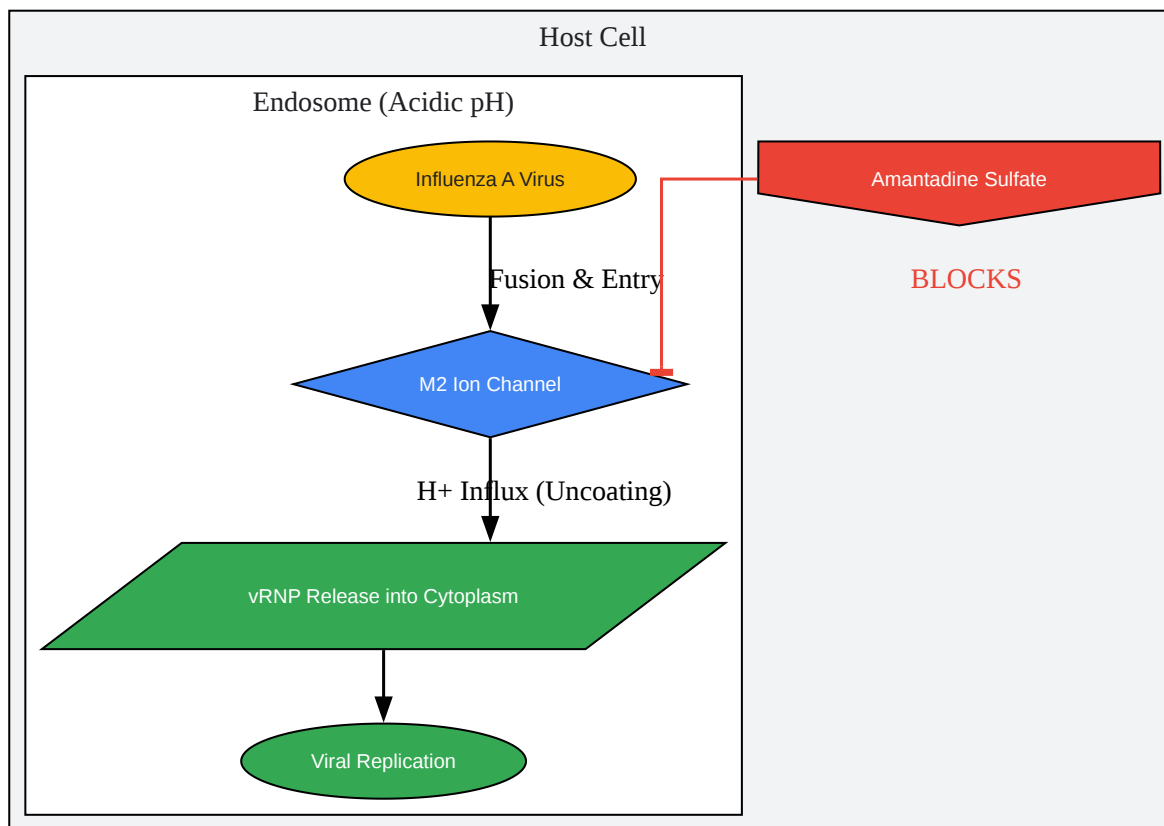
Table 4: Therapeutic and Toxic Plasma Concentrations of Amantadine in Horses[1][2][7]

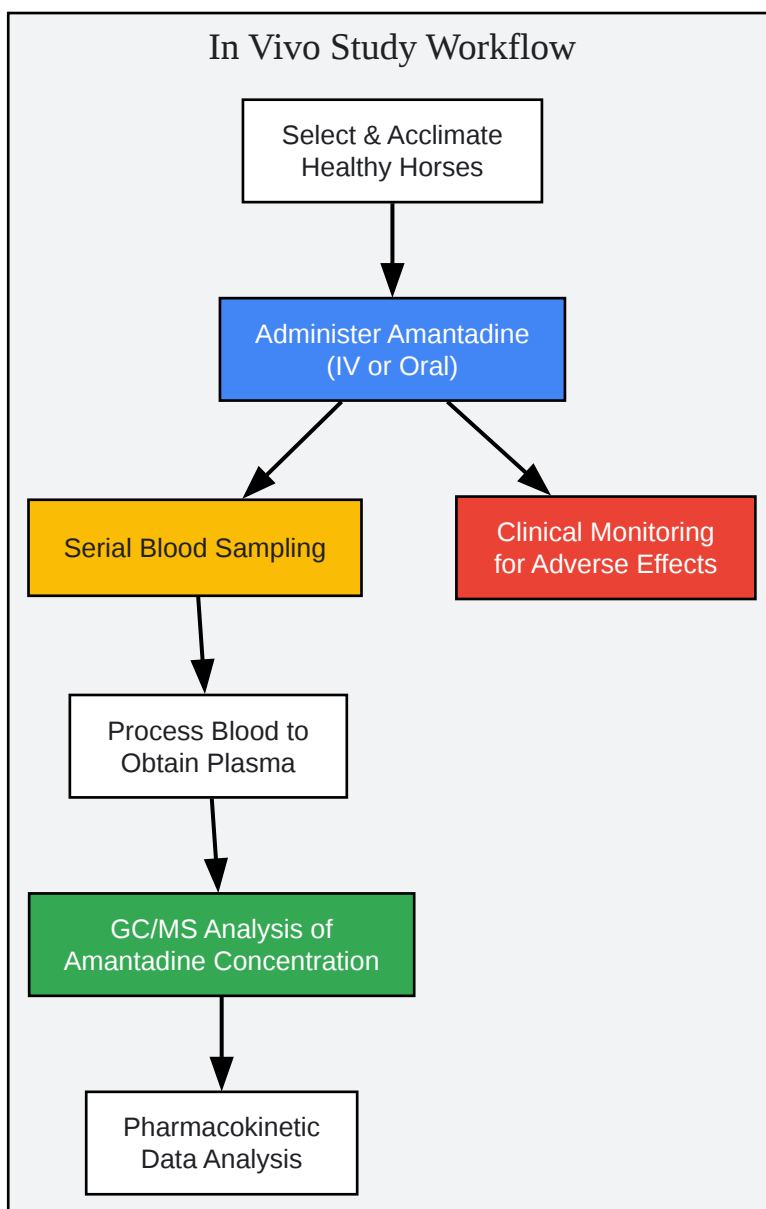
Concentration Type	Plasma Concentration	Notes
Minimum Therapeutic Concentration	300 ng/mL	Suggested minimum concentration for therapeutic efficacy.[2][7]
Maximal Safe Plasma Concentration	>2000 - 4000 ng/mL	Not definitively evaluated but estimated to be in this range. [1]
Seizure-Associated Concentration	>2000 - 4000 ng/mL	Peak plasma concentrations in this range appear to be associated with seizures.[8]

## Signaling Pathway and Mechanism of Action

Amantadine's antiviral activity against influenza A virus is primarily mediated through the blockade of the M2 ion channel.[4][6] The M2 protein is a tetrameric integral membrane protein that forms a proton-selective ion channel.[4] This channel is crucial for two main stages of the viral life cycle: uncoating of the virus within the endosome and maturation of the viral hemagglutinin (HA) protein in the trans-Golgi network.[5][9]

By blocking the M2 ion channel, amantadine prevents the influx of protons into the virion, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.[6] This inhibition of uncoating effectively halts viral replication at an early stage.





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